5-(4-Bromobenzoyl)-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXQFRSTUKITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Bromobenzoyl 2 Methylpyridine and Precursors
Retrosynthetic Analysis of the 5-(4-Bromobenzoyl)-2-methylpyridine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov For this compound, the primary disconnection occurs at the carbon-carbon bond between the carbonyl group and the pyridine (B92270) ring. This bond is a key feature, and its formation is typically achieved through a cross-coupling reaction or a Friedel-Crafts-type acylation.
This retrosynthetic disconnection suggests two primary synthetic precursors: a 2-methylpyridine (B31789) derivative functionalized at the 5-position and a 4-bromobenzoyl derivative. The 2-methylpyridine component could be a Grignard reagent, an organozinc compound, or a boronic acid derivative, while the 4-bromobenzoyl component would typically be an acyl halide, such as 4-bromobenzoyl chloride. arkat-usa.org
An alternative, though often less efficient route for pyridines, is a Friedel-Crafts acylation. Pyridines are electron-deficient, which generally makes them poor substrates for this type of reaction. researchgate.netgoogle.com However, the presence of activating groups on the pyridine ring can sometimes facilitate such transformations.
Synthesis of 2-Methylpyridine Derivatives
Advanced Synthetic Routes to 5-Bromo-2-methylpyridine (B113479)
5-Bromo-2-methylpyridine is a key intermediate for the synthesis of the target molecule. google.com Several synthetic routes are available for its preparation.
One common method involves the direct bromination of 2-methylpyridine (also known as 2-picoline). However, this can lead to a mixture of isomers, including 3-bromo-2-methylpyridine, which can be difficult to separate. nih.gov
A more regioselective synthesis starts from 2-amino-5-methylpyridine (B29535). khanacademy.org This precursor can be synthesized from 2-chloro-5-nitropyridine, which undergoes a reaction with diethyl malonate, followed by decarboxylation, reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction to introduce the bromo substituent. khanacademy.orgtsijournals.com
Another patented method describes the synthesis of 5-bromo-2-methylpyridine starting from 6-methyl-3-pyridinecarboxylic acid. This multi-step process involves esterification, amidation, Hofmann degradation to an amino group, and subsequent bromination. mdpi.com This route is advantageous as it avoids the formation of the 3-bromo isomer. mdpi.com
| Starting Material | Key Steps | Reagents | Product | Ref. |
| 2-Chloro-5-nitropyridine | Condensation, Decarboxylation, Reduction, Bromination | Diethyl malonate, Na, Pd/C, H₂, HBr, NaNO₂ | 5-Bromo-2-methylpyridine | khanacademy.orgtsijournals.com |
| 6-Methyl-3-pyridinecarboxylic acid | Esterification, Amidation, Hofmann degradation, Bromination | Ethanol, Ammonia (B1221849), Halogen, Brominating reagent | 5-Bromo-2-methylpyridine | mdpi.com |
| 2-Methylpyridine | Direct Bromination | Bromine, Lewis Acid | 3- and 5-Bromo-2-methylpyridine mixture | nih.gov |
| 6-Methylpyridin-3-ol | Not specified | Not specified | 5-Bromo-2-methylpyridine | orgsyn.org |
Functionalization Strategies on the Pyridine Ring
The functionalization of the pyridine ring is essential for introducing the necessary groups for subsequent coupling reactions. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by an N-oxide group. google.comresearchgate.net The presence of a methyl group at the 2-position influences the regioselectivity of further substitutions.
For the synthesis of the target molecule, the key is the introduction of a substituent at the 5-position that can participate in a carbon-carbon bond-forming reaction. This is often a halogen, like bromine, as seen in 5-bromo-2-methylpyridine, which can then be used in various palladium-catalyzed cross-coupling reactions. google.com
Construction of the 4-Bromobenzoyl Moiety
The 4-bromobenzoyl portion of the target molecule is typically introduced using a reactive derivative of 4-bromobenzoic acid.
Precursor Synthesis of 4-Bromobenzoyl Halides and Related Reagents
The most common precursor for introducing the 4-bromobenzoyl group is 4-bromobenzoyl chloride. This acyl chloride is generally synthesized from 4-bromobenzoic acid. Standard methods involve reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The reaction with thionyl chloride is often carried out at reflux, and the excess thionyl chloride can be removed by distillation. When using phosphorus pentachloride, the reaction is typically warmed until the reaction ceases, followed by distillation under reduced pressure to isolate the product.
| Starting Material | Reagent | Conditions | Product | Yield | Ref. |
| 4-Bromobenzoic acid | Thionyl chloride (SOCl₂) | Reflux | 4-Bromobenzoyl chloride | High | |
| 4-Bromobenzoic acid | Phosphorus pentachloride (PCl₅) | Warming | 4-Bromobenzoyl chloride | 92% |
Coupling Reactions for Benzoyl-Pyridine Formation
The final and crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine and benzoyl moieties. This is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. In the context of synthesizing the target molecule, this could involve the reaction of a 5-pyridylboronic acid derivative of 2-methylpyridine with 4-bromobenzoyl chloride, or the coupling of 5-bromo-2-methylpyridine with a boronic acid derivative of 4-bromobenzaldehyde, followed by oxidation. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups and often gives high yields.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. This method is highly effective for the preparation of bipyridines and other heterocyclic compounds. For the target molecule, this would typically involve the reaction of 5-(chlorozincio)-2-methylpyridine with 4-bromobenzoyl chloride.
Friedel-Crafts Acylation: While a possibility, the direct Friedel-Crafts acylation of 2-methylpyridine with 4-bromobenzoyl chloride is generally not a viable route. The pyridine nitrogen is basic and will coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. researchgate.netgoogle.com
The choice of coupling reaction depends on the availability of starting materials, functional group tolerance, and desired yield. Palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi reactions are generally the most reliable and versatile methods for the synthesis of benzoyl-pyridine derivatives.
| Coupling Reaction | Pyridine Precursor | Benzoyl Precursor | Catalyst/Reagents | Key Features | Ref. |
| Suzuki-Miyaura | 2-Methyl-5-pyridylboronic acid | 4-Bromobenzoyl chloride | Pd(PPh₃)₄, Base | Tolerates many functional groups, good yields. | |
| Negishi | 5-(Chlorozincio)-2-methylpyridine | 4-Bromobenzoyl chloride | Pd or Ni catalyst | High yields, mild conditions. | |
| Friedel-Crafts Acylation | 2-Methylpyridine | 4-Bromobenzoyl chloride | AlCl₃ | Generally not suitable for pyridines. | researchgate.netgoogle.com |
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, particularly in the synthesis of biaryl compounds. organic-chemistry.org The Suzuki-Miyaura and Negishi couplings are prominent examples, offering versatile pathways to the target ketone structure by coupling an appropriate pyridine derivative with a 4-bromobenzoyl partner.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of this compound, this could involve reacting a 2-methylpyridine-5-boronic acid derivative with a 4-bromobenzoyl halide. The general catalytic cycle proceeds through oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com The reaction is valued for the stability and low toxicity of the boronic acid reagents. libretexts.org
The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.org The synthesis could proceed by reacting a (2-methylpyridin-5-yl)zinc halide with 4-bromobenzoyl chloride or by coupling 5-bromo-2-methylpyridine with a (4-bromobenzoyl)zinc reagent. rsc.org The organozinc precursors can be generated in situ, adding to the method's flexibility. organic-chemistry.org
| Methodology | Pyridine Reagent | Benzoyl Reagent | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Methylpyridine-5-boronic acid (or ester) | 4-Bromobenzoyl halide | Stable, non-toxic boron reagents; requires a base for activation. libretexts.org |
| Negishi Coupling | (2-Methylpyridin-5-yl)zinc halide | 4-Bromobenzoyl halide | High reactivity and functional group tolerance; moisture-sensitive organozinc reagents. orgsyn.orgrsc.org |
Acylation and Other Carbonyl-Forming Reactions
Acylation reactions provide a more direct approach to installing the carbonyl group. However, the classic Friedel-Crafts acylation is generally ineffective for electron-deficient heterocycles like pyridine. youtube.combeilstein-journals.org The pyridine nitrogen is basic and readily complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. youtube.com
To overcome this, several strategies have been developed:
Acylation of Metalated Pyridines: A common approach involves the metalation of the pyridine ring, typically using a strong base like lithium diisopropylamide (LDA) or butyllithium (B86547), to generate a highly nucleophilic organolithium species. youtube.com This intermediate can then react with an acylating agent such as 4-bromobenzoyl chloride. The regioselectivity of the initial lithiation is a critical factor in this approach.
Radical Acylation: Alternative methods involve the use of acyl radicals, which can be generated from aldehydes or carboxylic acids. These reactions can proceed under milder conditions but may suffer from a lack of regioselectivity. youtube.com
Cross-Coupling with Acyl Chlorides: The Suzuki-Miyaura reaction can also be adapted to form ketones. Reacting an acyl chloride, such as 4-bromobenzoyl chloride, with an organoboron reagent like (2-methylpyridin-5-yl)boronic acid can yield the desired ketone. mdpi.com This method serves as both a C-C bond formation and a carbonyl-forming reaction.
| Acylation Strategy | Pyridine Precursor | Acylating Agent | Description |
|---|---|---|---|
| Metalation-Acylation | 2-Methyl-5-lithiopyridine | 4-Bromobenzoyl chloride | A two-step process involving deprotonation of the pyridine ring followed by reaction with an acyl halide. youtube.com |
| Suzuki-type Acylation | 2-Methylpyridine-5-boronic acid | 4-Bromobenzoyl chloride | A palladium-catalyzed cross-coupling that directly installs the benzoyl group. mdpi.com |
| Friedel-Crafts Acylation | 2-Methylpyridine | 4-Bromobenzoyl chloride / Lewis Acid | Generally not viable due to catalyst complexation with the pyridine nitrogen, deactivating the ring. youtube.combeilstein-journals.org |
Catalytic Systems and Reaction Optimization
The success of cross-coupling methodologies is highly dependent on the catalytic system and reaction conditions. Optimization is crucial for achieving high yields and efficiency, especially when working with heteroaromatic substrates like pyridines, which can act as catalyst inhibitors. organic-chemistry.org
For Suzuki-Miyaura couplings , palladium catalysts are most common. libretexts.org
Catalysts: Precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are frequently used. libretexts.orgmdpi.com
Ligands: The choice of phosphine (B1218219) ligand is critical. Electron-rich, bulky monophosphine ligands such as RuPhos, XPhos, or SPhos have proven to be highly effective for coupling heteroaryl halides, as they promote the rate-limiting oxidative addition step and stabilize the catalytic species. organic-chemistry.orgbucknell.edu
Bases and Solvents: A base is required to facilitate the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are common choices. mdpi.commdpi.com The reaction is typically performed in aprotic solvents like 1,4-dioxane, toluene, or THF, often with the addition of water. mdpi.com
For Negishi couplings , both palladium and nickel catalysts are effective. organic-chemistry.orgresearchgate.net
Catalysts: Pd(PPh₃)₄ is a workhorse catalyst for many applications. researchgate.net Nickel-based systems, such as NiCl₂(dppp), can be advantageous for coupling less reactive chlorides and offer a more cost-effective alternative. rsc.org
Ligands: Ligand choice can significantly impact yield. For instance, P(2-furyl)₃ has been identified as an effective ligand for the palladium-catalyzed cross-coupling of halopyridines. rsc.org In some cases, ligand-free protocols have been developed. rsc.org
Optimization: The addition of salts like lithium chloride (LiCl) can enhance the reactivity of organozinc halides and improve reaction yields. rsc.org Reaction conditions are generally mild, often proceeding at room temperature. organic-chemistry.orgrsc.org
| Reaction | Catalyst Precursor | Ligand | Base/Additive | Solvent | Key Optimization Findings |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | Bulky phosphines (e.g., RuPhos) | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | Bulky, electron-rich ligands are crucial for coupling heteroaryl halides. organic-chemistry.orgbucknell.edu |
| Negishi | Pd₂(dba)₃, NiCl₂ | P(2-furyl)₃, PPh₃ | LiCl | THF, DMF | Addition of LiCl can increase reactivity and yields. rsc.org Nickel catalysts can be effective and more economical. rsc.org |
Chemo- and Regioselective Synthesis Approaches
Achieving the correct isomer, this compound, requires precise control over the reaction's regiochemistry. The substitution pattern on the pyridine ring is critical.
The most straightforward approach to ensure regioselectivity is to use a starting material where the desired substitution pattern is already established. The synthesis of the target compound would ideally start from 5-bromo-2-methylpyridine . This precursor secures the bromine atom at the 5-position, which can then be converted into the benzoyl group. For example, a Negishi or Suzuki coupling reaction at the C-Br bond of 5-bromo-2-methylpyridine with a suitable benzoylating partner would yield the target molecule directly. orgsyn.orgmdpi.com The synthesis of 5-bromo-2-methylpyridine itself can be achieved from precursors like 2-amino-5-methylpyridine (2,5-picoline) via a Sandmeyer-type reaction or from 2-methylpyridine via electrophilic bromination, although the latter may yield isomeric mixtures. google.com
When considering direct functionalization of the 2-methylpyridine ring, controlling the site of reaction is a significant challenge.
Electrophilic Acylation: As mentioned, direct Friedel-Crafts acylation is problematic. If it were to occur, electrophilic attack on the pyridine ring is generally favored at the 3-position, which would lead to the incorrect isomer.
Directed Metalation: The presence of the methyl group at the 2-position can influence the site of deprotonation. However, lithiation often occurs at the methyl group itself or at the 6-position. wikipedia.org Achieving selective metalation at the 5-position would require a carefully chosen directing group or specific reaction conditions.
Halogen-Dance Reactions: In polyhalogenated pyridines, it is possible to isomerize the position of the metalated center, but this adds complexity to the synthesis.
C-H Activation: Modern C-H activation/functionalization strategies offer pathways for direct arylation, but achieving high regioselectivity on a simple substituted pyridine remains a formidable challenge. The inherent reactivity of the different C-H bonds (C3, C4, C5, C6) must be overcome. For pyridine N-oxides, nucleophilic addition typically occurs regioselectively at the 2-position, which is not the desired site for this synthesis. acs.org
Therefore, the most reliable and regioselective synthetic routes to this compound rely on the use of a pre-functionalized 5-substituted-2-methylpyridine precursor.
Reactivity and Chemical Transformations of 5 4 Bromobenzoyl 2 Methylpyridine
Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nitrogen
The pyridine nitrogen atom, with its lone pair of electrons, imparts basicity to the molecule and can participate in electrophilic addition reactions. However, the nitrogen atom also exerts a powerful electron-withdrawing inductive effect, which deactivates the pyridine ring towards electrophilic aromatic substitution. This effect makes the carbon atoms at positions 2, 4, and 6 electron-deficient.
Conversely, the electron-withdrawing nature of the nitrogen atom facilitates nucleophilic attack on the pyridine ring, particularly at the 2- and 4-positions. quora.com This is because the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state. quora.comstackexchange.com While the bromine at position 5 is not at an activated site for nucleophilic aromatic substitution, reactions can occur at the nitrogen itself. For instance, the pyridine nitrogen can undergo alkylation when treated with alkyl halides under basic conditions, a common reaction for pyridine derivatives.
Reactions Involving the Bromine Substituent
The bromine atom attached to the benzoyl moiety is a key functional handle, enabling a variety of transformations, most notably halogen-metal exchange and palladium-catalyzed cross-coupling reactions.
Halogen-Metal Exchange Reactions
Halogen-metal exchange reactions are a powerful method for converting aryl halides into organometallic reagents. In the case of 5-(4-Bromobenzoyl)-2-methylpyridine, the bromine atom can be exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This transformation is usually achieved at low temperatures to prevent unwanted side reactions, given the presence of the reactive ketone group. sigmaaldrich.com
The most common reagents for this purpose are organolithium compounds like n-butyllithium or Grignard reagents such as isopropylmagnesium chloride (i-PrMgCl). harvard.eduarkat-usa.org The reaction of this compound with i-PrMgCl would lead to the formation of the corresponding Grignard reagent. This newly formed organomagnesium compound is a potent nucleophile, capable of reacting with a wide range of electrophiles to introduce new functional groups at the 4-position of the phenyl ring. The use of additives can sometimes be necessary to ensure the survival of sensitive functional groups during the exchange. sigmaaldrich.com
Table 1: Common Reagents for Halogen-Metal Exchange
| Reagent | Typical Solvent | Temperature | Notes |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78 °C | Highly reactive, requires very low temperatures. |
| Isopropylmagnesium chloride (i-PrMgCl) | THF | < 0 °C | Commonly used for preparing functionalized Grignard reagents. sigmaaldrich.comharvard.edu |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The general mechanism for these transformations involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
The reactivity of aryl halides in these couplings follows the order I > Br > OTf >> Cl. libretexts.org The aryl bromide of this compound is therefore highly suitable for these reactions.
A variety of cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, creating biaryl structures. libretexts.org This is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents. libretexts.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. It is a vital method for synthesizing arylamines. sigmaaldrich.com
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne to form a C-C bond, yielding an aryl-substituted alkyne. sigmaaldrich.com
Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. sigmaaldrich.com
Stille Coupling: This method uses organostannane reagents to form C-C bonds. uwindsor.ca
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand Example |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂ libretexts.org |
| Buchwald-Hartwig | R₂NH | C-N | Allyl palladium chloride/cBRIDP sigmaaldrich.com |
| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂/CuI |
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group (C=O) is a site of significant reactivity due to its polarity, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and basic. msu.edu
Nucleophilic Additions and Reductions
The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This includes organometallic reagents like Grignard reagents or organolithium compounds, which would add to the ketone to form a tertiary alcohol after an aqueous workup. msu.edu
The ketone can also be readily reduced to a secondary alcohol. This is a common transformation in organic synthesis, and a variety of reducing agents can be employed.
Table 3: Common Reagents for Ketone Reduction
| Reagent | Description |
|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent that reduces ketones and aldehydes to alcohols. arkat-usa.org |
| Lithium aluminum hydride (LiAlH₄) | A very strong and non-selective reducing agent capable of reducing ketones, aldehydes, esters, and amides. |
| Catalytic Hydrogenation | Involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni) to reduce the ketone. |
Condensation Reactions
Condensation reactions involve the combination of two molecules with the elimination of a small molecule, typically water. vaia.com The ketone carbonyl group of this compound can participate in such reactions. These are often acid-catalyzed, reversible reactions. libretexts.org
For example, it can react with primary amines (R-NH₂) to form an imine (a C=N double bond) or with secondary amines (R₂NH) to yield an enamine. msu.edulibretexts.org It can also react with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), to form the corresponding hydrazone. This specific reaction is a classic chemical test for aldehydes and ketones. libretexts.org Another important condensation reaction is the Wittig reaction, where the ketone reacts with a phosphorus ylide to form an alkene, precisely replacing the C=O bond with a C=C bond. libretexts.org
It is also noteworthy that the methyl group at the 2-position of the pyridine ring possesses acidic protons. vaia.com This is because the negative charge of the conjugate base can be delocalized onto the ring nitrogen. This allows the methyl group to participate in condensation reactions with aldehydes or ketones, acting as the nucleophilic component. vaia.com
Photochemical and Mechanistic Studies of this compound Reactivity
Photochemical reactions are initiated by the absorption of light, which can lead to the formation of excited states and subsequent chemical changes. fiveable.me In the context of compounds like this compound, which contains both a pyridine ring and a bromobenzoyl group, photochemical studies can provide insights into bond cleavage, cyclization, and other light-induced transformations. The presence of a carbonyl group and a carbon-bromine bond suggests potential for various photochemical pathways.
Mechanistic studies often employ computational and experimental techniques to understand the step-by-step process of a chemical reaction. For a molecule like this compound, these studies could investigate the nature of intermediates, transition states, and the factors influencing reaction rates and product selectivity. For instance, the bromine atom can be a leaving group in various reactions, and the pyridine nitrogen can act as a nucleophile or a base. The interplay between the electronic properties of the pyridine ring and the benzoyl moiety dictates the compound's reactivity.
Detailed research findings on the specific photochemical and mechanistic aspects of this compound are not extensively detailed in the provided search results. However, general principles of photochemistry and reaction mechanisms of related heterocyclic and aromatic compounds can be applied to predict its behavior. fiveable.memdpi.com For example, the carbonyl group can undergo n-π* and π-π* transitions upon UV irradiation, potentially leading to Norrish-type reactions. The carbon-bromine bond is also susceptible to homolytic or heterolytic cleavage under photochemical conditions.
Further research, including quantum yield determinations, transient absorption spectroscopy, and computational modeling, would be necessary to fully elucidate the photochemical and mechanistic pathways of this specific compound.
Role in Complex Organic Transformations (e.g., Annulation Reactions, Heterocycle Synthesis)
This compound serves as a versatile building block in the synthesis of more complex molecular architectures, particularly in the construction of fused heterocyclic systems through annulation reactions. Annulation, the formation of a new ring onto an existing one, is a powerful strategy in organic synthesis. mdpi.comnih.gov The functional groups present in this compound offer multiple reaction sites for such transformations.
The bromine atom on the benzoyl ring is a key functional group for participating in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the molecular structure. For instance, coupling with a suitable partner can initiate a sequence leading to the formation of a new heterocyclic ring fused to the pyridine or benzene (B151609) ring.
The ketone carbonyl group provides another reactive handle. It can undergo condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form imines or enones, respectively. These intermediates can then undergo intramolecular cyclization to construct new heterocyclic rings. For example, reaction with a hydrazine derivative could lead to the formation of a pyridazine (B1198779) or pyrazoline ring.
Furthermore, the 2-methyl group on the pyridine ring can be functionalized. Under certain conditions, the methyl group can be deprotonated to form a nucleophilic species that can participate in intramolecular or intermolecular reactions, leading to the formation of a new ring.
While specific examples detailing the use of this compound in annulation and complex heterocycle synthesis are not explicitly provided in the search results, the reactivity of similar bromo- and keto-substituted aromatic and heteroaromatic compounds is well-documented in the synthesis of diverse heterocyclic structures. sciepub.comgoogle.comresearchgate.netnih.gov These transformations are crucial in medicinal chemistry and materials science for creating novel compounds with specific biological or physical properties. ub.edu
Below is a table summarizing potential annulation strategies involving this compound based on the reactivity of its functional groups.
| Functional Group | Potential Annulation Reaction | Resulting Heterocyclic System (Example) |
| 4-Bromobenzoyl | Palladium-catalyzed cross-coupling followed by intramolecular cyclization | Fused polycyclic aromatic or heteroaromatic systems |
| Ketone Carbonyl | Condensation with a dinucleophile (e.g., hydrazine, hydroxylamine) | Pyridazine, Oxazine |
| 2-Methylpyridine (B31789) | Deprotonation and intramolecular reaction with a suitable electrophile | Fused pyridone derivatives |
This table is interactive. You can sort the columns by clicking on the headers.
Derivatization and Analog Synthesis Strategies
Structural Modification at the Pyridine (B92270) Ring
The pyridine moiety, with its specific electronic properties and the presence of a methyl substituent, provides several avenues for structural diversification.
The functionalization of the pyridine ring through the introduction of new alkyl or aryl groups is a key strategy for creating analogs. Direct C-H functionalization is a powerful tool for this purpose. While the inherent electronic properties of pyridine can make selective functionalization challenging, specific methods have been developed to control regioselectivity. researchgate.net
One notable strategy involves the use of a temporary blocking group to direct alkylation to a specific position. For instance, a maleate-derived blocking group can be used to control Minisci-type decarboxylative alkylation specifically at the C4 position of the pyridine ring. acs.org This method provides a practical route to C4-alkylated pyridines, which might otherwise be difficult to access without generating mixtures of regioisomers. acs.org
Direct arylation of the pyridine nucleus can be achieved using transition-metal catalysis. Rhodium(I)-catalyzed direct arylation has been shown to be effective for coupling substituted pyridines with aryl bromides. researchgate.net Although this method often favors the position ortho to the nitrogen atom, modifications to the catalytic system can influence the site of arylation. researchgate.net For pyridine derivatives with a substituent at the C2 position, such as 2-methylpyridine (B31789), arylation can proceed efficiently. researchgate.net
Another approach to pyridine functionalization involves the use of pyridine sulfinates as coupling partners in palladium-catalyzed cross-coupling reactions, serving as effective replacements for the often unstable pyridine boronic acids. chemicalbook.com
The methyl group at the C2 position of the pyridine ring is a key site for chemical modification due to the acidity of its protons. chemicalbook.comwikipedia.org This reactivity allows for a range of derivatization strategies.
Deprotonation of the methyl group using a strong base like butyllithium (B86547) generates a nucleophilic lithium salt (LiH₂CC₅H₄N). wikipedia.org This intermediate can then be reacted with various electrophiles to introduce a wide array of functional groups. For example, reaction with aldehydes or ketones can yield corresponding alcohol derivatives.
Condensation with formaldehyde (B43269) is a common reaction for 2-picoline (2-methylpyridine), leading to the formation of 2-vinylpyridine (B74390) or 2-(β-hydroxyethyl) pyridine, depending on the reaction conditions. chemicalbook.comwikipedia.org This provides a pathway to extend the carbon chain at the C2 position.
Furthermore, the methyl group can be oxidized to a carboxylic acid group (picolinic acid) using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). wikipedia.org This transformation introduces a new functional handle that can be used for further derivatization, such as ester or amide formation.
A summary of potential reactions at the methyl group is presented in the table below.
| Reaction Type | Reagent(s) | Product Type |
| Deprotonation/Alkylation | 1. Butyllithium (BuLi) 2. Electrophile (e.g., R-X) | Extended alkyl chain at C2 |
| Condensation | Formaldehyde (CH₂O) | 2-Vinyl or 2-Hydroxyethyl derivative |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Carboxypyridine derivative |
Functionalization of the Bromophenyl Ring
The bromophenyl moiety is a critical handle for diversification, primarily through reactions involving the bromine atom.
The bromine atom on the phenyl ring is ideally positioned for palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the introduction of a wide variety of aryl and heteroaryl substituents. wikipedia.orgnih.gov
In a typical Suzuki reaction, the 5-(4-bromobenzoyl)-2-methylpyridine scaffold is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). wikipedia.org This methodology tolerates a broad range of functional groups on the arylboronic acid, allowing for the synthesis of biaryl compounds with diverse electronic and steric properties. wikipedia.org For instance, coupling with methoxyphenylboronic acid or chlorophenylboronic acid introduces these respective groups at the para-position of the benzoyl ring. wikipedia.org
The table below illustrates representative examples of Suzuki cross-coupling reactions starting from a related bromo-pyridine scaffold.
| Arylboronic Acid Partner | Resulting Substituent at Bromine Position |
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |
| 4-Chlorophenylboronic acid | 4-Chlorophenyl |
| 3-Chloro-4-fluorophenylboronic acid | 3-Chloro-4-fluorophenyl |
| 3,5-Dimethylphenylboronic acid | 3,5-Dimethylphenyl |
Table based on findings from Suzuki cross-coupling reactions of related bromopyridine derivatives. wikipedia.org
Beyond replacement via cross-coupling, the bromine atom can undergo other transformations. One fundamental reaction is its conversion into an organometallic species. For example, through metal-halogen exchange with an organolithium reagent (e.g., t-butyllithium) or by forming a Grignard reagent with magnesium metal, the bromo-substituent can be converted into a highly reactive nucleophilic center. researchgate.netresearchgate.net
This lithiated or magnesiated intermediate can then be quenched with a variety of electrophiles to introduce a diverse set of functional groups. For instance, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. This two-step sequence significantly broadens the scope of accessible derivatives from the bromophenyl precursor.
Diversification at the Ketone Linkage
The carbonyl group of the ketone linkage serves as another point for structural diversification, primarily through reduction or conversion to other functional groups.
Reduction of the ketone to a secondary alcohol is a common and straightforward transformation. libretexts.org This is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing ketones to alcohols, often in alcoholic solvents like methanol (B129727) or ethanol. rsc.orgyoutube.com For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and is less selective if other reducible functional groups are present. youtube.com The resulting secondary alcohol, (4-(2-methylpyridin-5-yl)phenyl)(phenyl)methanol, introduces a new chiral center and a hydrogen-bond donor, which can significantly alter the molecule's biological properties.
The ketone can also be a precursor for other functional groups. For instance, the Baeyer-Villiger oxidation, typically using a peracid like meta-chloroperoxybenzoic acid (mCPBA), can convert the ketone into an ester. imperial.ac.uk Depending on the migratory aptitude of the adjacent aryl groups, this could lead to the formation of either a phenyl benzoate (B1203000) or a pyridyl benzoate derivative. Additionally, the ketone can react with ammonia (B1221849) or primary amines in the presence of a reducing agent (reductive amination) or first form an imine which can then be reduced to yield an amine at this position. stackexchange.comyoutube.com
Reductive and Oxidative Modifications
Reductive and oxidative modifications of this compound can target the ketone and methyl groups, leading to a variety of new compounds.
Reductive Modifications:
The ketone group is a prime target for reduction. Standard reduction methods can convert the ketone to a secondary alcohol.
| Reagent/Condition | Product | Notes |
| Sodium borohydride (NaBH₄), Methanol | 5-(1-hydroxy-1-(4-bromophenyl)methyl)-2-methylpyridine | A mild and selective reagent for the reduction of ketones. |
| Lithium aluminum hydride (LiAlH₄), Diethyl ether | 5-(1-hydroxy-1-(4-bromophenyl)methyl)-2-methylpyridine | A powerful reducing agent, also effective for this transformation. |
Another important reductive modification is reductive amination, which can convert the ketone into an amine. This reaction proceeds via an imine or enamine intermediate and introduces a nitrogen atom, which can be a key feature for biological activity. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org A variety of amines can be used in this reaction, leading to a diverse set of derivatives. researchgate.netorganic-chemistry.org
| Amine | Reducing Agent | Product |
| Ammonia | Sodium cyanoborohydride (NaBH₃CN) | 5-(1-amino-1-(4-bromophenyl)methyl)-2-methylpyridine |
| Primary Amine (R-NH₂) | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 5-(1-(alkylamino)-1-(4-bromophenyl)methyl)-2-methylpyridine |
| Secondary Amine (R₂NH) | α-Picoline-borane | 5-(1-(dialkylamino)-1-(4-bromophenyl)methyl)-2-methylpyridine |
Oxidative Modifications:
The methyl group at the 2-position of the pyridine ring can be oxidized to an aldehyde or a carboxylic acid. These transformations introduce new functional groups that can be further derivatized.
| Reagent/Condition | Product | Notes |
| Selenium dioxide (SeO₂) | 5-(4-Bromobenzoyl)pyridine-2-carbaldehyde | A common reagent for the oxidation of methyl groups adjacent to a nitrogen atom in a heterocyclic ring. |
| Potassium permanganate (KMnO₄) | 5-(4-Bromobenzoyl)pyridine-2-carboxylic acid | A strong oxidizing agent that can convert the methyl group directly to a carboxylic acid. |
Conversion to Other Functional Groups
The bromine atom on the benzoyl ring is a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. whiterose.ac.ukmdpi.comrsc.orgarkat-usa.org The Suzuki cross-coupling reaction, in particular, is a powerful tool for forming new carbon-carbon bonds. mdpi.com
Suzuki Cross-Coupling Reactions:
This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst. This allows for the introduction of various aryl and heteroaryl groups.
| Boronic Acid/Ester | Catalyst | Product |
| Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 5-(4-Phenylbenzoyl)-2-methylpyridine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 5-(4-(4-Methoxyphenyl)benzoyl)-2-methylpyridine |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | 5-(4-(Pyridin-3-yl)benzoyl)-2-methylpyridine |
Other Cross-Coupling Reactions:
Other palladium-catalyzed cross-coupling reactions can also be employed to introduce different functionalities.
| Reaction | Coupling Partner | Catalyst | Product |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP | 5-(4-(Phenylamino)benzoyl)-2-methylpyridine |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | 5-(4-(Phenylethynyl)benzoyl)-2-methylpyridine |
| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 5-(4-Phenylbenzoyl)-2-methylpyridine |
Structure-Reactivity Relationship Studies of this compound Derivatives
The synthesis of a diverse library of derivatives of this compound allows for the systematic study of their structure-reactivity relationships. By correlating the structural modifications with changes in chemical reactivity or biological activity, it is possible to understand the key features that govern the properties of these molecules. nih.gov
For instance, in the context of biological activity, the nature of the substituent introduced via the bromo- group can significantly impact the molecule's interaction with a biological target. mdpi.comresearchgate.net The introduction of hydrogen bond donors or acceptors, lipophilic groups, or charged moieties can all modulate the binding affinity and efficacy. nih.govmdpi.com
A hypothetical structure-activity relationship (SAR) study for a series of derivatives could involve synthesizing analogs with different substituents at the 4-position of the benzoyl ring and evaluating their activity in a specific assay.
| Derivative | R-Group at 4-position of Benzoyl Ring | Hypothetical Activity | Rationale for Activity Change |
| 1 | -Br | Baseline | Starting compound. |
| 2 | -Ph | Increased | Introduction of a lipophilic phenyl group may enhance binding to a hydrophobic pocket. |
| 3 | -OH | Increased | The hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the target. |
| 4 | -NH₂ | Decreased | The introduction of a basic amine may lead to unfavorable electrostatic interactions or alter the overall physicochemical properties. |
| 5 | -COOH | Increased | The carboxylic acid can act as a hydrogen bond donor and acceptor, and can be charged at physiological pH, potentially forming a salt bridge. |
Such studies are crucial for the rational design of new molecules with optimized properties, whether for applications in medicinal chemistry, materials science, or catalysis. researchgate.net
Advanced Spectroscopic and Structural Characterization of 5 4 Bromobenzoyl 2 Methylpyridine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of 5-(4-bromobenzoyl)-2-methylpyridine. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique is essential for confirming the successful synthesis of the target compound. nih.gov
The fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure. In the case of benzoylpyridines and related ketones, common fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, characteristic fragmentation would likely involve the loss of the bromophenyl group or the methylpyridine group, leading to the formation of stable acylium ions. libretexts.org The presence of the bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (79Br and 81Br), further aiding in fragment identification. The fragmentation of similar structures, such as ketamine analogues, often involves α-cleavage and subsequent losses of small molecules like CO. nih.gov
A plausible fragmentation pathway for this compound under electron ionization (EI) could start with the formation of the molecular ion [M]+•. Subsequent α-cleavage on either side of the carbonyl group would lead to the formation of the [C6H4BrCO]+ ion or the [C6H6NCO]+ ion. Further fragmentation could involve the loss of CO from these acylium ions.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation. nih.gov
The 1H NMR spectrum of this compound would exhibit distinct signals for the protons of the 2-methylpyridine (B31789) and the 4-bromophenyl rings. The methyl group on the pyridine (B92270) ring would appear as a singlet in the upfield region (around 2.5 ppm). rsc.orgresearchgate.net The aromatic protons would resonate in the downfield region (typically 7.0-9.0 ppm). The protons on the pyridine ring will show characteristic coupling patterns (doublets and doublets of doublets) that allow for their specific assignment. Similarly, the protons on the bromophenyl ring will appear as two doublets, characteristic of a para-substituted benzene (B151609) ring.
The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon would be observed as a downfield signal (around 190-200 ppm). The carbon atoms of the aromatic rings would resonate in the 120-150 ppm range, and the methyl carbon would appear upfield (around 20-25 ppm). hmdb.caresearchgate.net The chemical shifts are influenced by the substituents on the rings. For example, the bromine atom will cause a downfield shift for the carbon it is attached to and will also influence the shifts of the other carbons in the phenyl ring.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| 2-CH3 | ~2.5 (s) | ~24 |
| Pyridine-H3 | ~7.4 (d) | ~124 |
| Pyridine-H4 | ~8.0 (dd) | ~137 |
| Pyridine-H6 | ~8.8 (d) | ~150 |
| Bromophenyl-H2'/H6' | ~7.7 (d) | ~131 |
| Bromophenyl-H3'/H5' | ~7.6 (d) | ~132 |
| Carbonyl-C | - | ~194 |
| Pyridine-C2 | - | ~158 |
| Pyridine-C3 | - | ~124 |
| Pyridine-C4 | - | ~137 |
| Pyridine-C5 | - | ~135 |
| Pyridine-C6 | - | ~150 |
| Bromophenyl-C1' | - | ~136 |
| Bromophenyl-C2'/C6' | - | ~131 |
| Bromophenyl-C3'/C5' | - | ~132 |
| Bromophenyl-C4' | - | ~128 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are crucial for definitively assigning the complex proton and carbon spectra of this compound and for determining its solution-state conformation. researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H3 with H4) and on the bromophenyl ring. This helps to trace the connectivity of the protons within each aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C one-bond correlations). youtube.com This allows for the direct assignment of the carbon signal for each protonated carbon atom. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (1H-13C long-range correlations). sdsu.edu This is particularly useful for connecting the different fragments of the molecule. For instance, HMBC would show a correlation between the protons on the pyridine ring (H4 and H6) and the carbonyl carbon, as well as between the protons on the bromophenyl ring (H2'/H6') and the carbonyl carbon, thus confirming the benzoylpyridine linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. mdpi.com This is critical for determining the preferred conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between the protons of the pyridine ring and the bromophenyl ring, providing information about the dihedral angle between the two rings.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.me These "molecular fingerprints" are useful for identifying functional groups and gaining insight into the molecular structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the range of 1650-1680 cm-1. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the methyl group (around 3000-3100 cm-1 and 2850-2960 cm-1, respectively), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm-1 region), and the C-Br stretching vibration at a lower frequency (typically below 700 cm-1).
Raman Spectroscopy: Raman spectroscopy also provides information about vibrational modes. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the aromatic rings are expected to give strong Raman signals.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. mdpi.commdpi.com This technique determines the precise bond lengths, bond angles, and dihedral angles within the molecule. For this compound, a key structural feature of interest would be the dihedral angle between the plane of the pyridine ring and the plane of the bromophenyl ring. This angle is influenced by steric hindrance and electronic effects.
Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions that hold the crystal together. researchgate.netnih.gov These interactions can include hydrogen bonds (e.g., C-H···O or C-H···N), halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. nih.gov Understanding these interactions is important for predicting the physical properties of the solid material. For instance, the crystal structure of a related compound, N'-(4-bromobenzoyl)-N,N'-dimethyl-4-nitrobenzohydrazide, reveals specific intermolecular contacts in the crystal. mdpi.com
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of this compound. researchgate.net
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to electronic transitions within the molecule. Typically, benzophenone (B1666685) and its derivatives exhibit strong absorption in the UV region. nih.gov The spectrum would likely show π-π* transitions associated with the aromatic rings and n-π* transitions associated with the carbonyl group. The position and intensity of these bands are influenced by the substituents and the conjugation within the molecule. The presence of the bromine atom and the methylpyridine moiety would be expected to cause shifts in the absorption maxima compared to unsubstituted benzophenone. nih.govacs.org
Emission (Fluorescence) Spectroscopy: Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum provides information about the energy of the excited state and the efficiency of the fluorescence process (quantum yield). The photophysical properties of similar heterocyclic compounds can be tuned by modifying their substituents. nih.govresearchgate.net The presence of the heavy bromine atom could potentially enhance intersystem crossing to the triplet state, which might lead to phosphorescence at low temperatures.
Applications in Chemical Synthesis and Materials Science
5-(4-Bromobenzoyl)-2-methylpyridine as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of its functional groups makes this compound a pivotal intermediate in the construction of complex molecular architectures. The bromo- group on the phenyl ring serves as a handle for cross-coupling reactions, while the ketone and the pyridine (B92270) ring offer sites for cyclization and further functionalization. This versatility is crucial for synthesizing molecules with potential applications in pharmaceuticals and agrochemicals. For instance, related benzoylpyridine structures are key components in the synthesis of drugs like the anesthetic Remimazolam, highlighting the importance of this chemical scaffold. google.com
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. researchgate.netnih.gov this compound is an ideal precursor for a variety of advanced heterocyclic scaffolds. The inherent reactivity of its 2-acylbenzoic acid-like structure allows it to be used in the synthesis of valuable heterocyclic systems such as isoindolinones and isochromanones through intramolecular cyclization reactions. researchgate.net
The presence of the ketone and the pyridine ring enables its use in condensation reactions to form larger, more complex heterocyclic systems. For example, it can undergo reactions analogous to the Friedländer annulation, where a ketone reacts with a 2-aminophenyl ketone or aldehyde to form quinolines. nih.gov This adaptability makes it a valuable starting material for generating libraries of novel heterocyclic compounds for drug discovery and material science exploration. nih.govmdpi.com
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Reaction Type | Resulting Heterocycle | Potential Significance |
|---|---|---|---|
| This compound | Intramolecular Cyclization | Substituted Isoindolinones | Core structures in bioactive molecules. researchgate.net |
| This compound | Condensation Reactions | Polycyclic Aromatic Systems | Building blocks for functional materials. |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govsci-hub.se The structure of this compound, with its electrophilic ketone center and nucleophilic pyridine nitrogen, makes it a suitable candidate for use as a building block in various MCRs.
For example, it could participate in Ugi or Passerini-type reactions, which are powerful tools for creating diverse molecular libraries. mdpi.com The product of such a reaction would be a highly functionalized molecule with a complex scaffold, synthesized in a single, atom-economical step. The versatility of MCRs allows for the fine-tuning of the structural and spectral properties of the resulting adducts, which is valuable for creating novel functional molecules. csic.es
Design and Synthesis of Chemical Probes and Tool Compounds Based on the this compound Scaffold
Chemical probes are essential tools for studying biological processes. The development of novel fluorophores is a key area of research, and MCRs provide a valuable platform for creating probes that are not accessible through traditional synthesis. csic.es The this compound scaffold, with its potential for derivatization, is an attractive starting point for designing new chemical probes. The aromatic ketone structure can impart fluorescent properties, and modifications at the bromo-position can be used to attach linkers or targeting moieties.
Role in the Development of New Catalytic Systems (e.g., as a Ligand Precursor)
Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with metal ions. This compound can serve as a precursor for more complex ligands. The bromo-substituent is particularly useful for this purpose, as it can be readily transformed using metal-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. nih.gov This allows for the synthesis of bidentate or polydentate ligands by linking the pyridine unit to other coordinating groups. Such ligands are crucial for developing new catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations.
Potential in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound contains several features that make it a promising candidate for crystal engineering and the construction of supramolecular assemblies. The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. nih.gov These interactions can guide the self-assembly of the molecules into well-defined, ordered structures in the solid state. By modifying the substituents on the aromatic rings, it is possible to control the packing of the molecules and engineer crystals with specific physical properties.
Applications in Advanced Organic Materials (e.g., dyes, pigments)
The extended conjugated π-system of the benzoylpyridine core is a common structural motif in organic dyes and pigments. scispace.com This conjugation is responsible for the absorption and emission of light, which gives these materials their color. The properties of such chromophores can be fine-tuned by introducing different substituent groups. The bromo-group in this compound provides a convenient point for synthetic modification to alter the electronic properties of the molecule and, consequently, its color and photophysical characteristics. Related bromo-pyridine intermediates have been noted for their use in dye production. google.com
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Efficient Synthetic Routes
The development of sustainable and efficient methods for synthesizing pyridine (B92270) derivatives is a primary focus of current research. rasayanjournal.co.inresearchgate.net Traditional synthesis methods often involve hazardous reagents and solvents, leading to environmental concerns. rasayanjournal.co.in Green chemistry principles are being applied to develop cleaner, safer, and more economical synthetic pathways. rasayanjournal.co.inbiosynce.com
Key strategies for achieving this include:
Catalysis: The use of catalysts can reduce energy consumption and waste by enabling reactions to occur under milder conditions. biosynce.com For instance, metal-pyridine complexes are used in various catalytic reactions, including cross-coupling, oxidation, and hydrogenation. biosynce.com
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, reduce energy usage, and increase product yields. nih.govacs.org
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesis by combining multiple starting materials in a single step, which improves atom economy and reduces waste. nih.govacs.org
Alternative Solvents: The use of greener solvents, such as water or ionic liquids, can minimize the environmental impact of the synthesis process. rasayanjournal.co.inbiosynce.com
Recent advancements in the synthesis of pyridine derivatives include one-pot multicomponent reactions that produce high yields with minimal environmental impact. nih.govacs.org For example, a one-pot, four-component reaction has been developed to synthesize pyridine derivatives with excellent yields (82-94%) and short reaction times (2-7 minutes) under microwave irradiation. acs.org Another approach involves the use of a copper-mediated cleavage of isoxazoles to produce nicotinate (B505614) derivatives and tetrasubstituted pyridines, with dimethyl sulfoxide (B87167) (DMSO) acting as a one-carbon surrogate.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique structural features of 5-(4-Bromobenzoyl)-2-methylpyridine, including the bromine atom and the methyl group, offer opportunities for a wide range of chemical transformations. The bromine atom can be substituted through various cross-coupling reactions, allowing for the introduction of new functional groups. The methyl group can also be functionalized, providing another avenue for creating new derivatives. wikipedia.org
Future research in this area will likely focus on:
C-H Functionalization: Direct C-H functionalization is an attractive strategy for modifying the pyridine ring, as it avoids the need for pre-functionalized starting materials. acs.org
Novel Cyclization Reactions: Developing new cyclization reactions can lead to the formation of complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
Photocatalysis: The use of light to drive chemical reactions offers a green and efficient way to synthesize and functionalize pyridine derivatives. nih.govacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers several advantages over traditional methods, including improved safety, scalability, and efficiency. rsc.orgacs.orgrsc.orgresearchgate.netacs.org The integration of flow chemistry with automated synthesis platforms can further accelerate the discovery and optimization of new pyridine derivatives.
Recent studies have demonstrated the successful use of flow chemistry for the synthesis of ketones and other organic compounds. rsc.orgacs.orgrsc.orgresearchgate.netacs.org For example, a continuous flow process has been developed for the synthesis of α-halo ketones, which are important building blocks for antiviral drugs. acs.orgacs.org This method allows for the safe and efficient production of these compounds in a multistep system. acs.orgacs.org
The application of flow chemistry to the synthesis of this compound and its derivatives could lead to:
Increased Productivity: Flow reactors can operate continuously, leading to higher throughput compared to batch processes. researchgate.net
Improved Safety: Flow chemistry allows for better control over reaction parameters, reducing the risk of hazardous situations.
Enhanced Efficiency: The high surface-to-volume ratio in flow reactors can lead to faster reaction times and higher yields.
Advanced Computational Methodologies for Predictive Design
Computational chemistry plays a crucial role in modern drug discovery and materials science. researchgate.net Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the properties and reactivity of molecules, guiding the design of new compounds with desired characteristics. researchgate.netnih.govmdpi.commdpi.comacs.orgresearchgate.net
In the context of this compound, computational methods can be used to:
Predict Biological Activity: Molecular docking and other computational techniques can be used to predict how a molecule will interact with a biological target, such as an enzyme or receptor. researchgate.netnih.gov
Optimize Synthetic Routes: Computational models can be used to study reaction mechanisms and predict the outcome of different synthetic strategies, helping to identify the most efficient and sustainable routes.
Design Novel Materials: Computational methods can be used to predict the electronic and optical properties of new materials, guiding the design of compounds with specific applications in mind.
Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Chemistry
The combination of synthesis, spectroscopy, and computational chemistry provides a powerful approach for studying the properties and reactivity of molecules. acs.org Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, can be used to determine the structure of a molecule, while computational methods can provide insights into its electronic structure and reactivity.
A synergistic approach to the study of this compound could involve:
Synthesizing a series of derivatives with different functional groups.
Characterizing the derivatives using a variety of spectroscopic techniques.
Using computational methods to model the properties of the derivatives and rationalize the experimental findings.
This integrated approach can lead to a deeper understanding of the structure-property relationships of these compounds, accelerating the discovery of new materials and therapeutic agents. acs.org
Q & A
Basic: What are the standard synthetic protocols for 5-(4-Bromobenzoyl)-2-methylpyridine?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions . For example:
- Friedel-Crafts acylation : Reacting 5-methylpyridine derivatives with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Nucleophilic substitution : Substituting a halogen atom on the pyridine ring with a bromobenzoyl group using coupling agents like Pd catalysts in cross-coupling reactions.
Key parameters include reaction temperature (80–120°C), solvent choice (e.g., dichloromethane or toluene), and purification via column chromatography. Yield optimization often requires stoichiometric control of acylating agents .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the bromobenzoyl group (δ 7.5–8.0 ppm for aromatic protons) and methylpyridine substitution (δ 2.5 ppm for CH₃) .
- IR Spectroscopy : Detects the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and C-Br vibrations at ~550–600 cm⁻¹ .
- XRD : Resolves crystal packing and bond angles (e.g., dihedral angles between pyridine and benzoyl groups) .
Advanced: How can regioselectivity challenges in bromobenzoyl group attachment be addressed?
Answer:
Regioselectivity issues arise due to competing substitution sites on the pyridine ring. Strategies include:
- Directing groups : Introducing electron-donating groups (e.g., -NH₂) to steer electrophilic attack to the desired position.
- Catalytic systems : Using Pd-based catalysts with ligands (e.g., PPh₃) to enhance selectivity in cross-coupling reactions .
- Computational modeling : Pre-screening reaction pathways via DFT calculations to predict favorable sites .
Advanced: What contradictions arise in spectral data interpretation, and how are they resolved?
Answer:
- NMR splitting patterns : Overlapping aromatic signals may obscure substitution patterns. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
- XRD vs. computational models : Discrepancies in bond lengths/angles (e.g., C-Br distance) are resolved by refining crystallographic data with software like SHELX and validating against computational results .
Basic: What are the compound’s key applications in medicinal chemistry?
Answer:
- Intermediate for benzodiazepines : Used to synthesize bromazepam analogs via cyclization and hydrolysis steps .
- Pharmacophore modification : The bromobenzoyl group enhances binding affinity to neurological targets (e.g., GABA receptors) .
Advanced: How does steric hindrance from the methyl group affect reactivity?
Answer:
The 2-methyl group on pyridine:
- Reduces electrophilic substitution rates at adjacent positions due to steric bulk.
- Influences crystal packing : Observed in XRD studies as tighter intermolecular distances compared to unmethylated analogs .
- Mitigation: Use bulky bases (e.g., LDA) to deprotonate hindered sites during functionalization .
Basic: What are the stability considerations for this compound under varying conditions?
Answer:
- Thermal stability : Decomposition observed above 250°C; store below 25°C in inert atmospheres.
- Light sensitivity : The C-Br bond is prone to homolytic cleavage under UV light; use amber vials for storage .
Advanced: How can computational tools optimize synthetic routes?
Answer:
- Reaction pathway prediction : Software like Gaussian or ORCA models transition states to identify low-energy routes .
- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., toluene vs. DMF) for yield improvement .
Basic: How is the compound differentiated from structural analogs (e.g., 4-bromobenzoyl chloride)?
Answer:
- Functional groups : The pyridine ring vs. chloride in analogs (confirmed via IR/NMR).
- Biological activity : Pyridine derivatives show enhanced CNS activity compared to non-heterocyclic analogs .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
Answer:
- Protecting groups : Temporarily shield reactive sites (e.g., carbonyl) during subsequent steps.
- Flow chemistry : Enhances reproducibility in halogenation or acylation steps .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles).
- Waste disposal : Halogenated waste must be treated with neutralizing agents (e.g., NaHCO₃) before disposal .
Advanced: How does the compound’s electronic structure influence its reactivity?
Answer:
- Electron-withdrawing effects : The bromobenzoyl group deactivates the pyridine ring, reducing electrophilic substitution rates.
- Charge distribution : DFT studies show localized negative charge on the carbonyl oxygen, making it susceptible to nucleophilic attack .
Basic: What are the compound’s solubility properties?
Answer:
- Polar solvents : Moderate solubility in DMSO or DMF.
- Non-polar solvents : Poor solubility in hexane; use toluene for reactions requiring anhydrous conditions .
Advanced: How is the compound used in materials science?
Answer:
- Coordination polymers : Acts as a ligand for transition metals (e.g., Cu²⁺) to form MOFs with luminescent properties.
- Nanoparticle synthesis : Stabilizes Au/Ag nanoparticles via pyridine-metal interactions .
Advanced: What are unresolved challenges in scaling up its synthesis?
Answer:
- Catalyst cost : Pd-based catalysts are expensive; research focuses on recyclable catalysts or Fe/Ni alternatives.
- Byproduct formation : Optimize reaction time/temperature to minimize halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
